
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It features an indene moiety fused with a hydroxyacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyacetic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where hydroxy acids play a role.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indene moiety may also interact with hydrophobic regions of proteins or other biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dihydro-1H-inden-2-yl)acetic acid: Similar structure but lacks the hydroxy group.
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Contains a benzoic acid moiety instead of a hydroxyacetic acid group.
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the indene and hydroxyacetic acid moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,12H,5-6H2,(H,13,14) |
Clé InChI |
SQOHUHGIMBIEEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



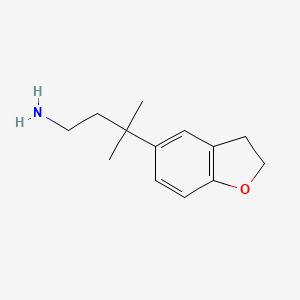

![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
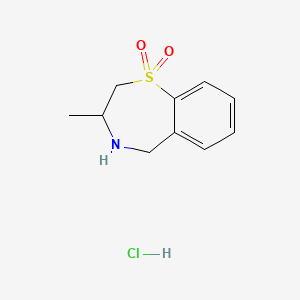

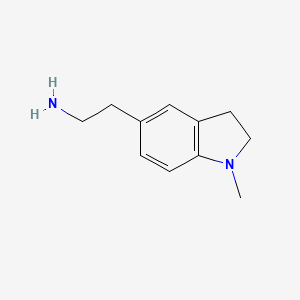

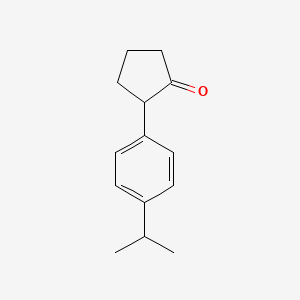
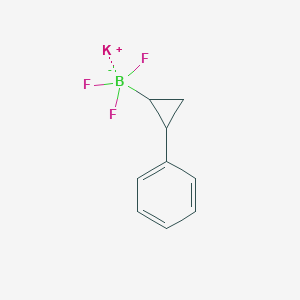
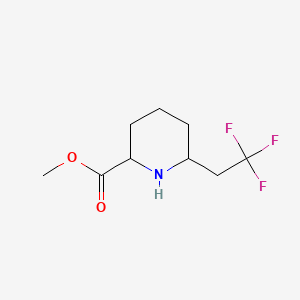
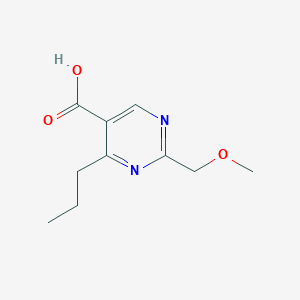
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)

